

independent verification of 4-(4-Methylphenyl)piperidine's pharmacological activity

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Compound of Interest

Compound Name: *4-(4-Methylphenyl)piperidine*

Cat. No.: *B1268173*

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Comparative Analysis of 4-(4-Methylphenyl)piperidine's Pharmacological Activity

An Independent Verification Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of **4-(4-Methylphenyl)piperidine** and its derivatives, focusing on their interactions with monoamine transporters. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience and pharmacology. The data presented is compiled from various preclinical studies to offer a comprehensive overview of the compound's profile in relation to established reference compounds.

Introduction to 4-(4-Methylphenyl)piperidine

The piperidine scaffold is a crucial heterocyclic motif found in numerous pharmaceuticals and biologically active compounds.^[1] Derivatives of 4-phenylpiperidine have been extensively explored for their effects on the central nervous system (CNS), demonstrating a wide range of pharmacological activities, including interactions with monoamine transporters, opioid receptors, and muscarinic receptors.^{[2][3][4]} This guide specifically focuses on **4-(4-Methylphenyl)piperidine** and its analogues, which are primarily recognized for their potent

inhibitory activity at the dopamine transporter (DAT), with varying degrees of selectivity over the serotonin transporter (SERT) and the norepinephrine transporter (NET).^{[5][6]} Understanding the binding affinities and functional activities of these compounds is vital for the development of novel therapeutics for conditions such as substance abuse, depression, and attention deficit hyperactivity disorder (ADHD).^{[5][7]}

Comparative Pharmacological Data

The primary mechanism of action for **4-(4-Methylphenyl)piperidine** derivatives is the inhibition of monoamine reuptake, particularly dopamine.^{[5][8]} This activity is comparable to well-known DAT inhibitors like cocaine and methylphenidate. The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for derivatives of **4-(4-Methylphenyl)piperidine** and selected reference compounds at the dopamine, serotonin, and norepinephrine transporters.

Table 1: Dopamine Transporter (DAT) Binding Affinity and Uptake Inhibition

Compound	Binding Affinity (Ki, nM)	Dopamine Uptake Inhibition (IC50/Ki, nM)	Reference(s)
4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone	492	360	[5][8]
Analogue 6 (modified from above)	11	55	[5][8]
Cocaine	~100-250 (Ki)	~100-300 (IC50)	[5]
Methylphenidate	~10-140 (Ki)	~30-100 (IC50)	[7][9]
GBR 12909	14	-	[10]
(-)-9 (a 3-n-propyl piperidine derivative)	3	29-fold more potent than cocaine	[5]

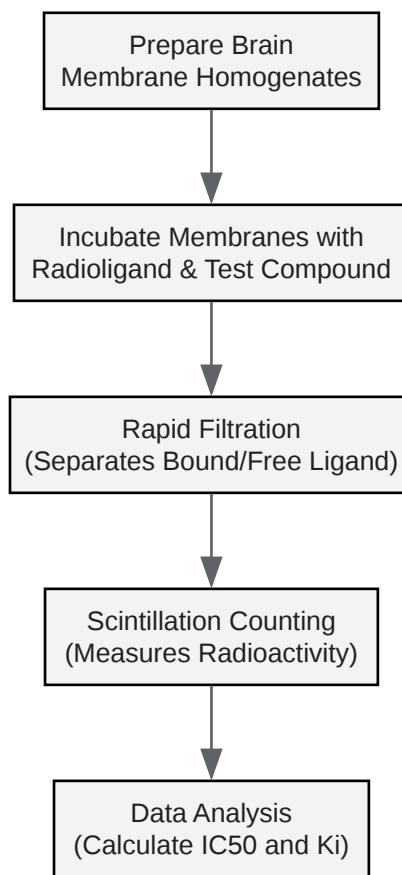
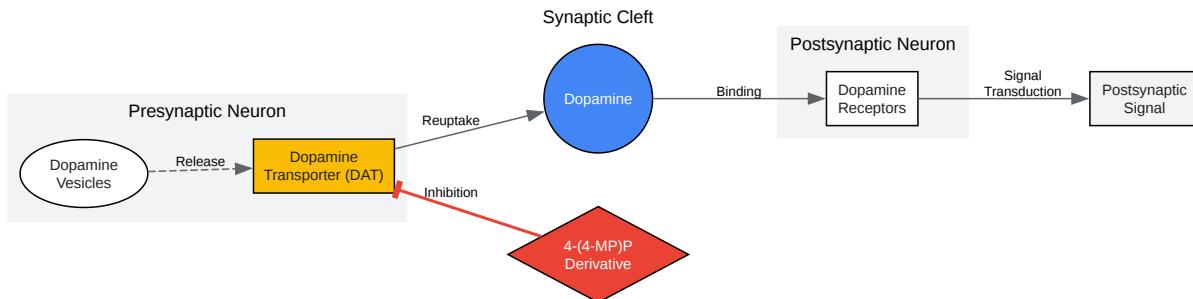
Table 2: Selectivity Profile Against Serotonin (SERT) and Norepinephrine (NET) Transporters

Compound	DAT Ki (nM)	SERT Ki (nM)	NET Ki (nM)	SERT/DA T Selectivity Ratio	NET/DAT Selectivity Ratio	References
Analogue 6	11	>10,000	>10,000	>900	>900	[8]
GBR 12909	6.6	223	-	33.8	-	[10]
Analogue 9						
GBR 12909	6.0	180	-	30.0	-	[10]
Analogue 19a						
Methylphenidate	~10-140	>10,000	~10-250	High	~1-2	[9]
(+)-cis-5b (piperidine analogue)	~3210	>10,000	10	0.003	321	[6]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Visualizing the Mechanism of Action

The primary pharmacological effect of these compounds is the blockade of monoamine transporters. This action increases the concentration of neurotransmitters like dopamine in the synaptic cleft, thereby enhancing downstream signaling.



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